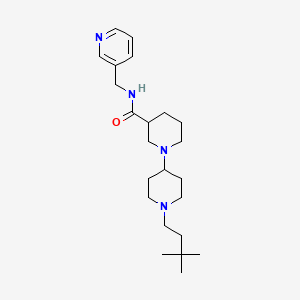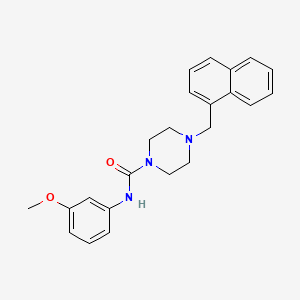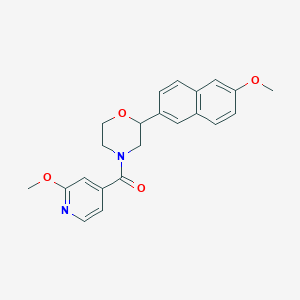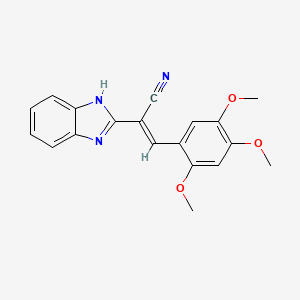
1'-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as DM-235, is a chemical compound that belongs to the class of piperidine derivatives. DM-235 is a promising drug candidate due to its potential therapeutic applications. The purpose of
Wirkmechanismus
The exact mechanism of action of 1'-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act on the cholinergic system in the brain. This compound is a cholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions, including memory and learning.
Biochemical and Physiological Effects
This compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1'-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential area of research is its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential area of research is its use in the treatment of inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
1'-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 3,3-dimethylbutylamine and pyridine-3-carboxaldehyde. The reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1'-(3,3-dimethylbutyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have neuroprotective effects and is being investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to have anti-inflammatory effects and is being studied for its potential use in the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-[1-(3,3-dimethylbutyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c1-23(2,3)10-15-26-13-8-21(9-14-26)27-12-5-7-20(18-27)22(28)25-17-19-6-4-11-24-16-19/h4,6,11,16,20-21H,5,7-10,12-15,17-18H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPNFRBBFHKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436863.png)
![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5436869.png)

![7-(3-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5436879.png)
![4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B5436884.png)
![8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5436893.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5436914.png)
![2-hydroxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}propanamide](/img/structure/B5436922.png)
![1-(4-fluorophenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5436932.png)

![3-isobutyl-6-(3,4,5-trimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5436945.png)
![3-({[3-(4-morpholinyl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5436952.png)